Nitroparacetamol

Descripción general

Descripción

Métodos De Preparación

La síntesis de NCX 701 implica la esterificación del paracetamol con ácido 4-bromobutírico usando diciclohexilcarbodiimida (DCC) y 4-dimetilaminopiridina (DMAP) en dimetilformamida (DMF). El éster resultante se trata luego con nitrato de plata en acetonitrilo caliente para producir el éster de nitrato objetivo .

Análisis De Reacciones Químicas

NCX 701 sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar el grupo nitro, potencialmente convirtiéndolo en un grupo amino.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Nitroparacetamol (NCX-701) is a nitric oxide (NO)-releasing derivative of paracetamol (acetaminophen) that exhibits anti-inflammatory and antinociceptive properties . It has shown promise in treating various types of pain and may have a better side effect profile than paracetamol .

Scientific Research Applications

Pharmacological activities this compound has demonstrated augmented antinociceptive activity in both rats and mice . In a study, this compound showed effectiveness against carrageenan-mediated hyperalgesia with an ED50 of 156 μmol kg−1 in rats, while paracetamol showed no significant anti-oedema activity . Additionally, this compound, when administered orally, was more potent than paracetamol in inhibiting acetic acid-induced abdominal constrictions in mice .

Anti-inflammatory effects Unlike paracetamol, this compound has shown anti-inflammatory activity . Research indicates that this compound administration resulted in a dose- and time-related inhibition of carrageenan-induced hindpaw oedema . The ED50 value for this compound was 47.8 mg kg−1, while paracetamol showed minimal reduction in oedema .

Comparison with Paracetamol this compound exhibits greater antinociceptive activity than paracetamol, with potency ratios ranging from three to twenty, depending on the nociception model . It also reduces carrageenan-induced hindpaw oedema formation at lower doses than paracetamol . Studies suggest that the mechanism of action of NCX-701 differs from that of paracetamol .

Hepatoprotection Animal studies suggest that this compound exhibits hepatoprotection, unlike paracetamol, which can cause liver damage at high doses .

Mecanismo De Acción

NCX 701 ejerce sus efectos a través de la liberación de óxido nítrico, que tiene varios efectos fisiológicos. El compuesto induce un potente efecto antinociceptivo por un mecanismo diferente y complementario al del paracetamol. Su acción se localiza principalmente en la médula espinal, donde modula las señales del dolor . Los objetivos moleculares exactos y las vías involucradas todavía están bajo investigación, pero se sabe que el óxido nítrico juega un papel crucial en su mecanismo de acción .

Comparación Con Compuestos Similares

NCX 701 es único en comparación con otros compuestos similares debido a sus propiedades de liberación de óxido nítrico. Los compuestos similares incluyen:

Paracetamol (acetaminofén): Si bien el paracetamol es un analgésico y antipirético ampliamente utilizado, carece de las propiedades de liberación de óxido nítrico de NCX 701.

Nitroaspirina: Otro compuesto liberador de óxido nítrico, la nitroaspirina, combina la aspirina con un donante de óxido nítrico, proporcionando efectos antiinflamatorios y cardioprotectores.

Nitroflurbiprofeno: Este compuesto combina el flurbiprofeno con un donante de óxido nítrico, ofreciendo propiedades antiinflamatorias mejoradas

NCX 701 destaca por sus potentes efectos antinociceptivos y antiinflamatorios, que se atribuyen a la liberación de óxido nítrico. Esto lo convierte en un candidato prometedor para el desarrollo de nuevos medicamentos para aliviar el dolor con perfiles de seguridad mejorados .

Actividad Biológica

Nitroparacetamol, a nitric oxide-releasing derivative of paracetamol, has garnered considerable attention due to its enhanced biological activity compared to its parent compound. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, anti-nociceptive, and hepatoprotective effects, supported by various studies and data.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, which are markedly superior to those of paracetamol. In a study assessing the effects on carrageenan-induced hindpaw edema in rats, this compound demonstrated a dose-dependent inhibition of inflammation with an effective dose (ED50) of 47.8 mg/kg (169.4 μmol/kg), while paracetamol showed no significant effect even at doses as high as 300 mg/kg (1986 μmol/kg) .

Table 1: Comparison of Anti-inflammatory Effects

| Compound | Dosage (mg/kg) | ED50 (μmol/kg) | Effect on Inflammation |

|---|---|---|---|

| This compound | 47.8 | 169.4 | Significant reduction |

| Paracetamol | 300 | >1986 | No significant effect |

2. Anti-nociceptive Activity

In terms of analgesic properties, this compound has been shown to be more potent than paracetamol. In experiments involving acetic acid-induced abdominal constrictions in mice, this compound displayed an ED50 of 24.8 μmol/kg, while paracetamol required a much higher dose of 506 μmol/kg to achieve similar effects . This suggests that this compound can effectively alleviate pain at lower doses.

Table 2: Comparison of Anti-nociceptive Effects

| Compound | Dosage (mg/kg) | ED50 (μmol/kg) | Effect on Pain |

|---|---|---|---|

| This compound | 24.8 | 24.8 | Significant reduction |

| Paracetamol | 506 | 506 | Less effective |

3. Hepatoprotective Effects

One of the most notable advantages of this compound over paracetamol is its hepatoprotective activity. Studies indicate that while paracetamol can cause liver damage (as evidenced by elevated plasma levels of liver enzymes such as AST and ALT), this compound does not alter these markers, suggesting a protective effect against hepatotoxicity . The release of nitric oxide (NO) from this compound is believed to play a crucial role in this hepatoprotection.

Table 3: Hepatotoxicity Comparison

| Compound | Effect on Liver Enzymes (AST/ALT) | Hepatotoxicity Observed |

|---|---|---|

| This compound | No change | None |

| Paracetamol | Increased | Yes |

The increased biological activity of this compound is attributed to several mechanisms:

- Nitric Oxide Release : The compound releases NO, which may inhibit cyclooxygenase (COX) activity and contribute to its anti-inflammatory effects .

- Inhibition of Pro-inflammatory Cytokines : this compound may reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β, further contributing to its anti-inflammatory profile .

- Neuroprotective Effects : Studies suggest that this compound may also exhibit neuroprotective effects through modulation of signaling pathways involved in inflammation and pain perception .

5. Case Studies and Research Findings

Several studies have reinforced the therapeutic potential of this compound:

- A study demonstrated that this compound significantly reduced edema in a rat model without affecting liver function markers, highlighting its safety profile compared to paracetamol .

- Another investigation into the analgesic effects noted that systemic administration of this compound resulted in substantial pain relief in neuropathic pain models .

Propiedades

Key on ui mechanism of action |

NCX-701 (nitroparacetamol) is a NO-releasing derivative of paracetamol (acetaminophen) that has shown potent antinociceptive and anti-inflammatory properties. NCX-701 induces a potent antinociceptive effect by a mechanism different from and complementary to that of paracetamol, and its action is mainly located within the spinal cord in monoarthritic animals. |

|---|---|

Número CAS |

326850-30-0 |

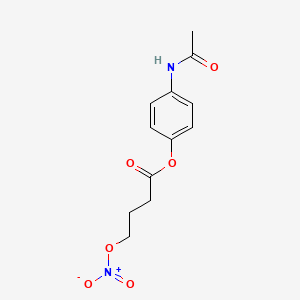

Fórmula molecular |

C12H14N2O6 |

Peso molecular |

282.25 g/mol |

Nombre IUPAC |

(4-acetamidophenyl) 4-nitrooxybutanoate |

InChI |

InChI=1S/C12H14N2O6/c1-9(15)13-10-4-6-11(7-5-10)20-12(16)3-2-8-19-14(17)18/h4-7H,2-3,8H2,1H3,(H,13,15) |

Clave InChI |

XTMOQAKCOFLCRZ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-] |

SMILES canónico |

CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-(nitroxy)butanoic acid 4-acetylaminophenyl ester NCX 701 NCX-701 NCX701 nitroacetaminophen nitroparacetamol |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.